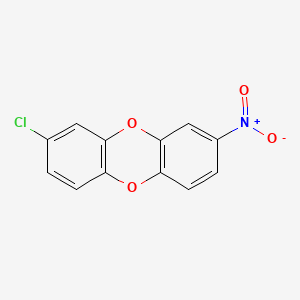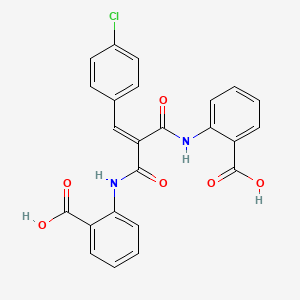
2,2'-((2-((4-Chlorophenyl)methylene)-1,3-dioxo-1,3-propanediyl)diimino)bisbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-((2-((4-Chlorophenyl)methylene)-1,3-dioxo-1,3-propanediyl)diimino)bisbenzoic acid is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methylene bridge, and a dioxo-propanediyl diimino core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-((4-Chlorophenyl)methylene)-1,3-dioxo-1,3-propanediyl)diimino)bisbenzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with malonic acid in the presence of a base to form the intermediate compound. This intermediate is then reacted with phthalic anhydride under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
2,2’-((2-((4-Chlorophenyl)methylene)-1,3-dioxo-1,3-propanediyl)diimino)bisbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2,2’-((2-((4-Chlorophenyl)methylene)-1,3-dioxo-1,3-propanediyl)diimino)bisbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with desired properties.
作用机制
The mechanism of action of 2,2’-((2-((4-Chlorophenyl)methylene)-1,3-dioxo-1,3-propanediyl)diimino)bisbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
2,2-Bis(4-chlorophenyl)acetic acid: This compound shares the chlorophenyl group but differs in its overall structure and properties.
2-(2-(4-Chlorophenyl)acetyl)benzoic acid: Another related compound with a similar chlorophenyl group but distinct functional groups.
Uniqueness
2,2’-((2-((4-Chlorophenyl)methylene)-1,3-dioxo-1,3-propanediyl)diimino)bisbenzoic acid is unique due to its combination of a chlorophenyl group, a methylene bridge, and a dioxo-propanediyl diimino core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
CAS 编号 |
100093-55-8 |
|---|---|
分子式 |
C24H17ClN2O6 |
分子量 |
464.9 g/mol |
IUPAC 名称 |
2-[[2-[(2-carboxyphenyl)carbamoyl]-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C24H17ClN2O6/c25-15-11-9-14(10-12-15)13-18(21(28)26-19-7-3-1-5-16(19)23(30)31)22(29)27-20-8-4-2-6-17(20)24(32)33/h1-13H,(H,26,28)(H,27,29)(H,30,31)(H,32,33) |
InChI 键 |
NVRNOVMHUUGOTO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol](/img/structure/B14338266.png)
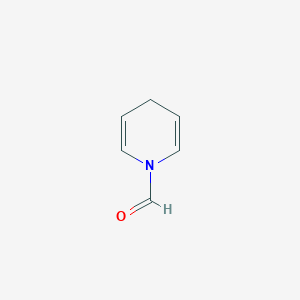

![2,2'-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14338281.png)
![1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14338282.png)
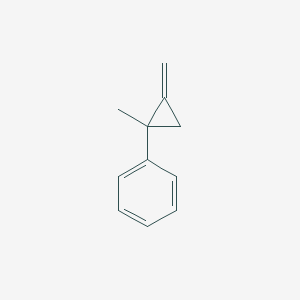

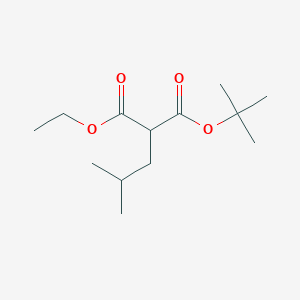
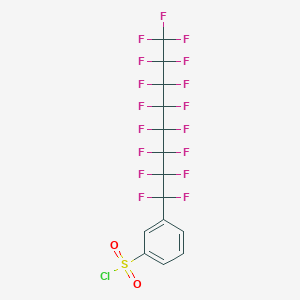
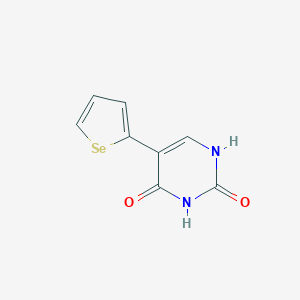

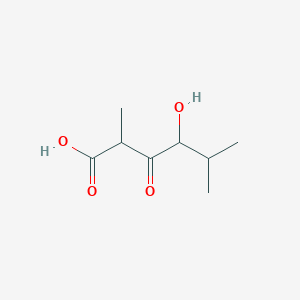
![{[(Butyltellanyl)methoxy]methyl}benzene](/img/structure/B14338331.png)
